molecular formula C19H17Cl2N3O2 B2775185 4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-22-7

4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2775185
CAS No.: 338751-22-7
M. Wt: 390.26
InChI Key: FJJRILGMFASOIK-ATVHPVEESA-N
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Description

4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H17Cl2N3O2 and its molecular weight is 390.26. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-2-26-18-17(12-22-11-13-3-5-14(20)6-4-13)19(25)24(23-18)16-9-7-15(21)8-10-16/h3-10,12,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHVATYJZBZORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. The molecular formula is C19H17Cl2N3O2C_{19}H_{17}Cl_2N_3O_2 with a molecular weight of 390.26 g/mol. This compound features a complex structure that includes multiple functional groups, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2(4chlorophenyl)4[(4chlorophenyl)methyliminomethyl]5ethoxy1Hpyrazol3one\text{IUPAC Name }2-(4-chlorophenyl)-4-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1H-pyrazol-3-one

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives is well-documented. Compounds with similar structures have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.

Research Findings:
In vitro studies have shown that certain pyrazolone derivatives effectively reduce pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Pyrazolone derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes
AntimicrobialDisrupts microbial membranes

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : The compound may interact with various receptors, modulating cellular signaling pathways.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

Scientific Research Applications

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with pyrazole structures can inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The specific compound has shown promise as an anticancer agent in vitro against various cancer cell lines, particularly breast cancer cells. Studies have demonstrated a synergistic effect when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of active research. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary results suggest that it exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

Recent studies have explored the antimalarial properties of pyrazole derivatives, including analogues of chloroquine. The compound's structure suggests potential activity against Plasmodium species, with certain derivatives demonstrating significant in vitro efficacy against chloroquine-resistant strains . This positions the compound as a potential lead for developing new antimalarial therapies.

Case Study: Breast Cancer Treatment

In a notable study investigating the efficacy of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, researchers found that specific derivatives exhibited enhanced cytotoxic effects compared to standard treatments alone. The study utilized various assays to measure cell viability and apoptosis rates, indicating that the compound could serve as a valuable adjunct to existing therapies .

Case Study: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of this pyrazole derivative against several pathogenic bacteria and fungi. The results indicated a broad-spectrum activity profile, suggesting that modifications to the core structure could enhance potency and selectivity against specific pathogens .

Q & A

Q. What are the key synthetic pathways for preparing 4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions starting with pyrazolone precursors and aromatic aldehydes. For example:

Condensation : Reacting 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with 4-chlorobenzaldehyde under acidic conditions (e.g., HCl in DMF) at 426 K for 8 hours to form a Schiff base intermediate .

Functionalization : Introducing the ethoxy group via nucleophilic substitution or alkylation, ensuring controlled pH and temperature to avoid side reactions.

Purification : Recrystallization from ethanol or DMF to achieve high purity (>95%).

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) to enhance yield .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

Answer: Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.5–4.5 ppm), and ethoxy signals (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for OCH2) .
    • 13C NMR : Confirms carbonyl (C=O, δ 160–170 ppm) and chlorinated aromatic carbons .
  • X-ray Crystallography : Resolves planar pyrazole rings and dihedral angles (e.g., 34.9° between pyrazole and phenyl substituents) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 403.8) .

Methodological Note : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze electronic properties and predict reactivity?

Answer: Multiwfn software enables:

  • Electrostatic Potential (ESP) Mapping : Visualize electron-rich regions (e.g., pyrazole N-atoms) for nucleophilic attack prediction .
  • Bond Order Analysis : Quantify conjugation in the methylene-aminobenzyl moiety to assess stability .
  • Orbital Composition : Determine contributions of chlorophenyl groups to HOMO-LUMO gaps, guiding photochemical studies .

Q. Workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Export wavefunction files to Multiwfn for ESP and bond order calculations.

Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer: SAR studies require systematic structural modifications and bioassays:

  • Structural Variations :

    AnalogModificationBioactivity Assay
    Ethoxy → MethoxyIncreased hydrophobicityAnticancer (MTT assay)
    4-Chlorophenyl → FluorophenylEnhanced electronegativityAntibacterial (MIC testing)
  • Assay Design :

    • Enzyme Inhibition : Use enzyme kinetics (e.g., Michaelis-Menten) to compare IC50 values .
    • Cell-Based Assays : Test cytotoxicity against HEK-293 (normal) vs. MCF-7 (cancer) cells .

Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer: Contradictions often arise from polymorphism or dynamic equilibria. Strategies include:

Variable-Temperature NMR : Detect keto-enol tautomerism by observing signal splitting at low temperatures .

High-Resolution XRD : Compare multiple crystal forms (e.g., orthorhombic vs. monoclinic) to identify dominant conformers .

DFT Validation : Simulate NMR chemical shifts for proposed tautomers and match with experimental data .

Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects. Test in aprotic (DMSO) vs. protic (MeOH) solvents to assess hydrogen bonding impacts .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazole Derivatives

StepReagents/ConditionsYield Optimization Tips
Condensation4-Chlorobenzaldehyde, HCl/DMFUse anhydrous DMF for 8h reflux
AlkylationEthyl bromide, K2CO3, DMFMonitor pH (8–9)
CrystallizationEthanol, slow coolingSeed with pure microcrystals

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